1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine
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Overview
Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Introduction of the nitrobenzoyl group: This is typically done through acylation reactions using reagents like 2-methyl-3-nitrobenzoyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting specific enzymes or receptors, such as CDK2 inhibitors for cancer treatment.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
1,2,4-Triazole derivatives: Known for their stability and biological activity, these compounds are used in various medicinal applications.
The uniqueness of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine lies in its specific structural features, such as the combination of the triazolopyrimidine core with the nitrobenzoyl and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O3/c1-16-18(8-5-9-19(16)31(33)34)23(32)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)14-17-6-3-2-4-7-17/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHMEGJCLVYNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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